Crystalline Form XRPD Identity
The hydrobromide salt of N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine (N-cyclohexyltryptamine hydrobromide) can be procured as a defined crystalline Form 1, enabling rigorous identity confirmation and lot-to-lot consistency. Its XRPD pattern is characterized by at least two peaks selected from 16.4, 17.8, and 20.6 °2θ±0.2 °2θ, which are distinct from the crystalline freebase (Form 1 peaks at 14.3, 17.0, 22.5 °2θ±0.2°2θ) and other salt forms [1]. This specific crystalline form is a direct outcome of the bromide anion's role in forming a two-dimensional hydrogen-bonded sheet architecture, absent in chloride or fumarate analogues [2].
| Evidence Dimension | Crystalline Phase Identity (XRPD peak positions, °2θ) |
|---|---|
| Target Compound Data | Form 1 characteristic peaks: 16.4, 17.8, 20.6 °2θ±0.2 °2θ |
| Comparator Or Baseline | Freebase Form 1 peaks: 14.3, 17.0, 22.5 °2θ±0.2°2θ; NiPT HBr Form 1 peaks: 13.7, 18.7, 22.1 °2θ±0.2 °2θ |
| Quantified Difference | Unique peak pattern; no peak overlap within ±0.4° tolerance. |
| Conditions | Simulated XRPD from single-crystal data (Mo Kα radiation, 297 K). |
Why This Matters
Procuring the specific crystalline Form 1 ensures a reproducible solid-state form that can be analytically verified, preventing variability in solubility and stability that arises from amorphous or alternative polymorphic batches.
- [1] Chadeayne, A. R. (2025). US Patent Application US20250129022A1. Tryptamine Derivatives. View Source
- [2] Naeem, M., Le, A. N., Chadeayne, A. R., Golen, J. A. & Manke, D. R. (2023). Acta Cryst. E79, 700-706. N-Cyclohexyltryptamine: freebase, bromide and fumarate. View Source
